Fmoc-N-Amido-PEG1-Säure

Übersicht

Beschreibung

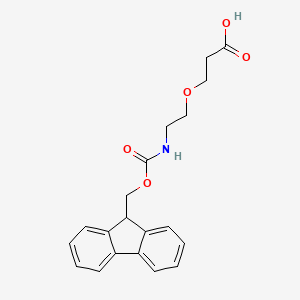

Fmoc-N-amido-PEG1-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Wissenschaftliche Forschungsanwendungen

PEG-Linker

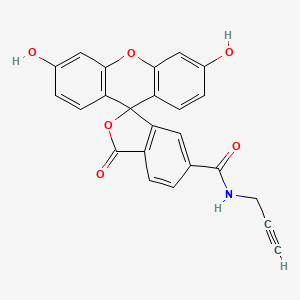

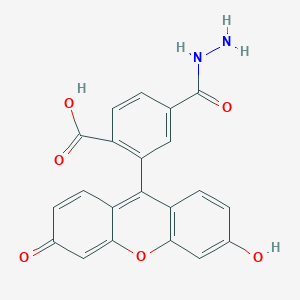

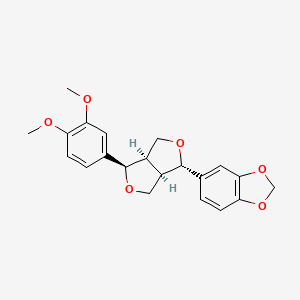

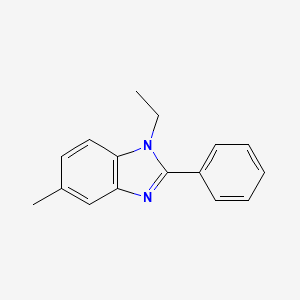

Fmoc-N-Amido-PEG1-Säure ist ein PEG-Linker, der eine Fmoc-geschützte Aminogruppe und eine terminale Carbonsäure enthält {svg_1} {svg_2}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_3} {svg_4}.

Entschützung und Konjugation

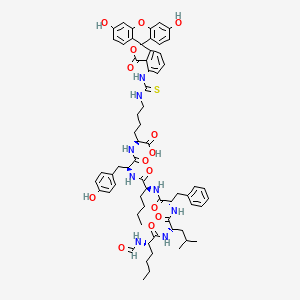

Die Fmoc-Gruppe kann unter basischen Bedingungen entschützt werden, um das freie Amin zu erhalten, das für weitere Konjugationen verwendet werden kann {svg_5} {svg_6}.

Bildung stabiler Amidbindungen

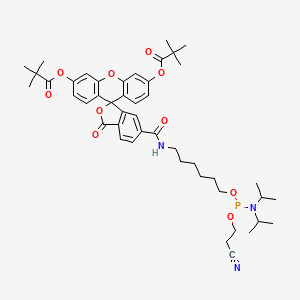

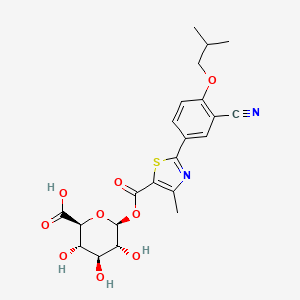

Die terminale Carbonsäure kann mit primären Aminogruppen in Gegenwart von Aktivatoren (z. B. EDC oder HATU) reagieren, um eine stabile Amidbindung zu bilden {svg_7} {svg_8}.

Arzneimittelfreisetzung

This compound wird in Arzneimittelfreisetzungssystemen aufgrund ihrer hydrophilen Eigenschaften verwendet, die die Löslichkeit in wässrigen Medien erhöhen {svg_9}.

Peptidforschung

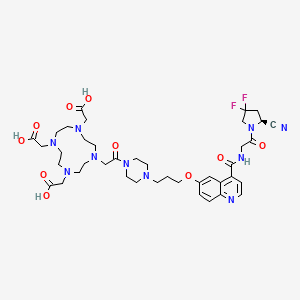

Diese Verbindung wird in der Peptidforschung verwendet. Beispielsweise wurde sie in einer Studie über die antibakterielle Aktivität von Ethylenglycol-verbrückten Apidaecin Api137- und Oncocin Onc112-Konjugaten verwendet {svg_10}.

Spacer-Einführung

This compound wird verwendet, um einen hydrophilen, nicht-immunogenen Spacer in ein Peptid einzuführen {svg_11}.

Wirkmechanismus

Target of Action

Fmoc-N-amido-PEG1-acid, also known as 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid, Fmoc-NH-PEG1-C2-acid, or Fmoc-6-Amino-4-oxahexanoic acid, is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are primary amine groups .

Mode of Action

The Fmoc group in the compound can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in peptide synthesis and protein modification .

Pharmacokinetics

The hydrophilic PEG spacer in Fmoc-N-amido-PEG1-acid increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of Fmoc-N-amido-PEG1-acid is the formation of a stable amide bond with primary amine groups . This reaction is fundamental in various biochemical applications, including peptide synthesis and protein modification .

Action Environment

The action of Fmoc-N-amido-PEG1-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of the compound. Furthermore, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability might be influenced by the water content in the environment.

Biochemische Analyse

Biochemical Properties

Fmoc-N-amido-PEG1-acid plays a role in biochemical reactions through its interactions with various biomolecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Cellular Effects

It is known that the hydrophilic PEG spacer can increase solubility in aqueous media , which may influence cell function.

Molecular Mechanism

The molecular mechanism of Fmoc-N-amido-PEG1-acid involves the deprotection of the Fmoc group under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Eigenschaften

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBCOPWWQKLECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.